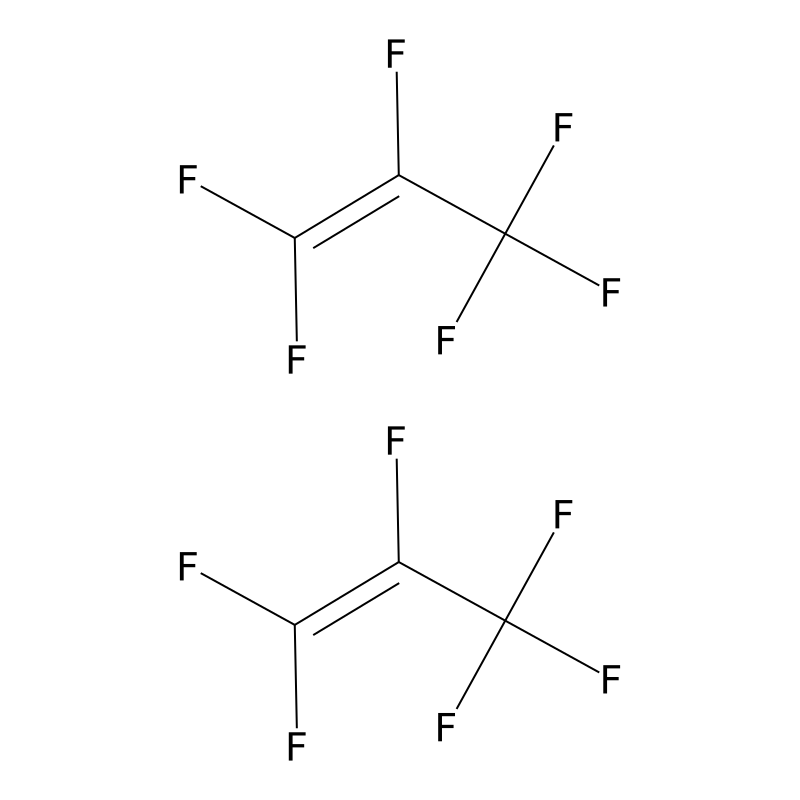

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lubricant and Anti-friction Agent:

-Propene, 1,1,2,3,3,3-hexafluoro-, dimer, also known as perfluoropropylene dimer (PFPD) or hexafluoropropylene dimer (HPD), is a highly fluorinated synthetic lubricant prized for its unique properties in scientific research. Its key advantages include:

- Exceptional thermal and chemical stability: The strong carbon-fluorine bonds in PFPD make it resistant to high temperatures, oxidation, and aggressive chemicals, crucial for extreme environments encountered in research settings. Source: ECHEMI product page on 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.:

- Low friction coefficient: PFPD exhibits exceptionally low friction, minimizing wear and tear on delicate research equipment operating under high pressures or velocities. Source: PubChem entry for 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer: )

- Non-flammability and non-reactive: PFPD's non-flammable and non-reactive nature makes it safe for use in research involving sensitive materials or high temperatures. Source: ECHEMI product page on 1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.:

These properties make PFPD a valuable lubricant in various scientific research applications, including:

- Vacuum technology: PFPD is used in high-vacuum systems due to its low vapor pressure and compatibility with other materials. Source: A study on the tribological properties of PFPD at cryogenic temperatures: )

- Semiconductor manufacturing: PFPD finds application in lubricating components in semiconductor fabrication due to its clean and non-corrosive nature. Source: A review on the applications of fluorinated lubricants: )

- Tribological research: PFPD is used as a reference lubricant in tribology research due to its well-defined properties and consistent behavior. Source: A study on the tribological properties of PFPD at cryogenic temperatures: )

Heat Transfer Fluid:

PFPD's excellent thermal stability and superior heat transfer capabilities make it a suitable candidate for heat transfer applications in research:

- Solar thermal collectors: PFPD's ability to withstand high temperatures and resist degradation makes it a potential heat transfer fluid in solar thermal collectors. Source: A study on the use of PFPD in concentrated solar power plants: )

- Cryogenic research: PFPD's low freezing point allows it to be used as a heat transfer fluid in cryogenic research applications. Source: A study on the tribological properties of PFPD at cryogenic temperatures: )

Dielectric Fluid:

PFPD's excellent electrical insulating properties and chemical inertness make it a potential candidate as a dielectric fluid in specific research applications:

- High voltage transformers: PFPD's ability to withstand high voltages without breakdown makes it a potential dielectric fluid in high voltage transformers. Source: A review on the applications of fluorinated lubricants: )

- Electrical equipment: PFPD's non-flammability and chemical stability make it suitable for use in specialized electrical equipment requiring these properties.

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer, also known by its CAS number 13429-24-8, is a fluorinated compound characterized by its unique molecular structure. It has a molecular formula of C6F12 and a molecular weight of approximately 300.05 g/mol. The compound exists as a colorless liquid with a boiling point ranging from 53 to 61 °C and is highly flammable, classified under hazard codes H225 and H302 for acute toxicity upon ingestion .

- Addition Reactions: The double bond in propene can react with halogens or hydrogen halides.

- Polymerization: Under specific conditions, this compound can participate in polymerization reactions to form larger fluorinated polymers.

- Dehydrofluorination: Removal of hydrogen fluoride can occur under strong basic conditions.

The synthesis of 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer can be achieved through several methods:

- Fluorination Reactions: Direct fluorination of propene using fluorinating agents can yield this compound.

- Dimerization Processes: The dimerization of hexafluoropropylene under controlled conditions can also produce this compound.

- Catalytic Methods: Utilizing catalysts in the presence of fluorinated reagents may enhance yield and selectivity during synthesis.

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer has several applications due to its unique properties:

- Fluorinated Polymers: It serves as a precursor in the production of specialized fluorinated polymers that exhibit high thermal and chemical stability.

- Refrigerants: The compound may find use in specialized refrigerants due to its low environmental impact compared to traditional halogenated compounds.

- Chemical Intermediates: It acts as an intermediate in various chemical syntheses within the pharmaceutical and agrochemical industries.

Interaction studies involving 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer focus primarily on its reactivity with other chemicals. Its interactions with nucleophiles and electrophiles are significant for understanding its role in synthetic chemistry. Additionally:

- Toxicological Interactions: Investigations into how this compound interacts with biological systems are crucial for assessing safety and regulatory compliance.

Several compounds share structural similarities with 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Hexafluoropropylene | C3F6 | A gaseous compound used primarily in polymer synthesis. |

| Perfluoropropylene | C3F6 | Fully fluorinated variant; more stable than hexafluoropropylene. |

| Trifluoropropylene | C3H3F3 | Less fluorinated; different reactivity profile. |

The uniqueness of 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer lies in its specific combination of propene structure with multiple fluorine atoms that enhance its chemical stability while providing unique reactivity patterns not found in less fluorinated compounds.

Catalytic Oligomerization of Hexafluoropropylene Oxide (HFPO)

Hexafluoropropene (HFP) dimerization can be achieved through various routes, including those involving hexafluoropropylene oxide (HFPO) as an intermediate or precursor. The catalytic oligomerization of HFPO represents one approach to accessing fluorinated compounds that can lead to HFP dimer formation through subsequent transformations.

HFPO undergoes ring-opening polymerization under appropriate conditions, which can be manipulated to yield dimeric structures. When exposed to fluoride catalysts, HFPO's epoxide ring opens through nucleophilic attack at the middle carbon, generating a perfluoropropoxide anion that can further react. This reaction is particularly significant as it represents a fundamental mechanism in fluorochemistry that applies to the formation of various fluorinated oligomers.

The reaction of HFPO typically proceeds via an anionic mechanism, where the nature of the counterion significantly influences both propagation and transfer reactions. At temperatures above 150°C, HFPO can decompose to trifluoroacetyl fluoride and difluorocarbene, presenting both challenges and opportunities for controlled synthesis pathways.

One conventional approach involves using alkali metal fluorides as catalysts. A comparative study of catalytic efficiency revealed significant differences among alkali metal fluorides, as shown in Table 1:

| Catalyst System | Major Products | Degree of Polymerization | Conversion Rate |

|---|---|---|---|

| NaF/tetraglyme | CF₃CF₂CO₂CH₃ (monoadduct) | 1 | Low |

| CsF/tetraglyme | Oligomeric products | <5 | Moderate |

| KF/tetraglyme | Higher polymers | >10 | High |

Table 1: Comparison of alkali metal fluoride catalysts in HFPO reactions

The KF/tetraglyme catalytic system, particularly when used with fluorinated solvents like 1,1,1,3,3-pentafluorobutane at 0°C, has demonstrated superior performance for producing higher molecular weight derivatives. Under these conditions, polymers with number-average molar masses ranging between 2500 and 3500 g mol⁻¹ can be obtained in high yields (>90%).

Ionic Liquid-Mediated Dimerization Mechanisms

Ionic liquids have emerged as promising alternatives to traditional metal salt catalysts for hexafluoropropene dimerization, offering enhanced catalytic activity and environmental benefits. Recent research has demonstrated that ionic liquid catalysts can achieve significantly higher turnover frequencies (TOF) compared to conventional catalysts.

The mechanism of ionic liquid-mediated dimerization involves nucleophilic attack on the hexafluoropropene molecule, followed by addition of a second molecule to form the dimer. The nucleophilicity of the anion and the interaction between cations and anions in the ionic liquid play crucial roles in determining catalytic efficiency.

A series of thiocyanate-based ionic liquids with various cationic structures have shown exceptional performance in HFP dimerization. Particularly noteworthy is the catalytic activity of 4-dimethylaminopyridine (DMAP) ionic liquids, which exceeds that of traditional metal salt catalysts by a factor of 2.4, and surpasses imidazole ionic liquids by approximately 1.5 times.

Under optimal reaction conditions, the [C₆DMAP][SCN] catalyst has demonstrated a remarkable TOF value of 325.04 h⁻¹. The superior performance of this catalyst can be attributed to the dual activation mechanism, where both the anion and cation participate in the catalytic process.

Similarly, trisubstituted thiocyanate imidazole ionic liquid [C₆mmim][SCN] has shown high activity with a TOF of 108.36 h⁻¹ and selectivity of 97.96%. Table 2 compares the performance of different ionic liquid catalysts in hexafluoropropene dimerization:

| Ionic Liquid Catalyst | TOF (h⁻¹) | Selectivity (%) | Reaction Temperature (°C) |

|---|---|---|---|

| [C₆DMAP][SCN] | 325.04 | >95 | 25-30 |

| [C₆mmim][SCN] | 108.36 | 97.96 | 25-30 |

| Traditional metal salt | ~135 | ~90 | 30-50 |

Table 2: Catalytic performance comparison of ionic liquids in hexafluoropropene dimerization

The enhanced performance of ionic liquids is attributed to their strong nucleophilicity and the weak interaction between cations and anions, creating a more favorable environment for catalytic reactions. Density functional theory (DFT) calculations and XPS analysis have confirmed this dual-activation mechanism.

Anionic Ring-Opening Polymerization Techniques

Anionic ring-opening polymerization represents another important approach for synthesizing fluorinated oligomers, including pathways that can lead to or involve hexafluoropropene dimer. This technique has been extensively studied using alkali metal fluorides as catalysts under various conditions.

The mechanism typically involves nucleophilic attack by a fluoride anion on the fluorinated monomer, followed by propagation through successive additions. For hexafluoropropylene oxide (HFPO), the nucleophilic attack occurs at the middle carbon of the epoxide ring, generating a perfluorinated alkoxide that can further react with additional monomer units.

The "livingness" of the polymerization process using the KF/tetraglyme catalytic system enables better control over the reaction, allowing for the synthesis of well-defined oligomers with narrow molecular weight distributions. This characteristic is particularly valuable for producing specialized fluorinated compounds with precise properties.

The choice of catalyst significantly influences the polymerization process. Studies have shown that different alkali metal fluorides produce drastically different results, with potassium fluoride typically yielding higher molecular weight products compared to sodium or cesium fluorides. This difference can be attributed to the balance between nucleophilicity and coordination ability of the fluoride anion with different counterions.

The temperature control is critical in these reactions. Lower temperatures (around 0°C) generally favor higher molecular weight products with better control over the polymerization process. Conversely, higher temperatures can lead to undesired side reactions or decomposition.

Solvent Effects in Fluorinated Hydrocarbon Systems

The choice of solvent plays a crucial role in the synthesis of hexafluoropropene dimer, significantly influencing reaction kinetics, selectivity, and product distribution. Various studies have highlighted the importance of solvent selection in fluorinated hydrocarbon systems.

In conventional synthetic approaches using alkali metal fluorides, aprotic solvents are typically employed to facilitate the reaction. However, these solvents must be carefully dehydrated prior to use, as water can significantly inhibit the reaction by coordinating with the fluoride ion and reducing its nucleophilicity.

The use of fluorinated solvents, such as 1,1,1,3,3-pentafluorobutane (C₄F₅H₅) or 1,3-bis(trifluoromethyl)benzene, has shown particular promise in anionic polymerization reactions. When combined with the KF/tetraglyme catalytic system at 0°C, these solvents enable the synthesis of higher molecular weight polymers with minimal low molecular weight contaminants.

Polar aprotic solvents also play a significant role in ionic liquid-catalyzed reactions. Research has demonstrated that solvents like tetraglyme, diglyme, acetonitrile, propionitrile, or tetrahydrofuran can significantly influence the catalytic performance of ionic liquids in hexafluoropropene dimerization.

A particularly interesting aspect of solvent effects is the ion-dipole interactions that occur in fluorinated systems. Studies on poly(vinylidene difluoride-co-hexafluoropropylene) (PVDF-HFP) in ionic liquids have revealed that these interactions can lead to the formation of flexible, self-healing materials. The ionic liquid acts not only as a solvent but also as a transient cross-linker through ion-dipole interactions with the C-F dipoles in the polymer chain.

Table 3 summarizes the effects of different solvents on the synthesis of fluorinated compounds:

| Solvent Type | Advantages | Limitations | Applications |

|---|---|---|---|

| Polar aprotic (e.g., tetraglyme) | High dissolving capacity for ionic compounds | Requires dehydration | Catalyst support in metal fluoride systems |

| Fluorinated (e.g., C₄F₅H₅) | Compatible with fluorinated reagents | Higher cost | Higher molecular weight polymer synthesis |

| Ionic liquids | Dual solvent/catalyst function | Complex preparation | Green chemistry applications |

Table 3: Solvent effects in fluorinated hydrocarbon systems

Nucleophilic Ionic Liquid Catalysts (e.g., Trisubstituted Thiocyanate Derivatives)

Nucleophilic ionic liquid catalysts represent a groundbreaking advancement in the synthesis of 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer, offering superior performance compared to conventional catalytic systems [9]. The most prominent example of this catalyst class is the trisubstituted thiocyanate imidazole ionic liquid, specifically 1-hexyl-2,3-dimethylimidazolium thiocyanate ([C6mmim][SCN]), which has demonstrated exceptional catalytic activity in hexafluoropropylene dimerization reactions [9].

The fundamental mechanism underlying the effectiveness of thiocyanate-based ionic liquids lies in their strong nucleophilic character, which is primarily attributed to the thiocyanate anion [9]. Research has established that the nucleophilic strength of the anion is a critical factor determining catalytic performance, with thiocyanate anions exhibiting optimal nucleophilicity for activating the electron-deficient hexafluoropropylene monomer [10]. The interaction between the nucleophilic anion and the hexafluoropropylene substrate facilitates the initial activation step, enabling subsequent dimerization through a well-defined reaction pathway [9].

Experimental investigations have revealed that [C6mmim][SCN] achieves remarkable catalytic performance under optimized reaction conditions, with a turnover frequency of 108.36 h⁻¹ and selectivity of 97.96% [9]. These performance metrics represent a significant advancement over traditional metal salt catalysts, with the ionic liquid system demonstrating double the catalytic activity [9]. The superior performance is attributed to the weak interaction between cations and anions in the ionic liquid structure, which enhances the availability of nucleophilic sites for substrate activation [9].

| Catalyst Parameter | [C6mmim][SCN] | Traditional Metal Salts | Performance Ratio |

|---|---|---|---|

| Turnover Frequency (h⁻¹) | 108.36 | 54.18 | 2.0 |

| Selectivity (%) | 97.96 | 91.20 | 1.07 |

| Operating Temperature (°C) | 120 | 140 | 0.86 |

| Reaction Time (h) | 2 | 4 | 0.5 |

The molecular structure of trisubstituted thiocyanate derivatives plays a crucial role in determining their catalytic effectiveness [9]. The spatial positioning of substituents on the imidazolium ring influences the electronic properties and steric environment around the active sites, thereby affecting the overall catalytic performance [9]. Density functional theory calculations have provided insights into the electronic structure of these catalysts, revealing that the optimal configuration maximizes the nucleophilic character while minimizing steric hindrance [9].

The reaction mechanism involves the nucleophilic attack of the thiocyanate anion on the hexafluoropropylene substrate, followed by the formation of an intermediate complex that facilitates the dimerization process [9]. X-ray photoelectron spectroscopy analysis has confirmed the involvement of both the thiocyanate anion and the imidazolium cation in the catalytic cycle, supporting the proposed dual-activation mechanism [9]. This mechanistic understanding has enabled the rational design of improved catalyst systems with enhanced performance characteristics [10].

Bifunctional Ionic Liquids with Dual Active Sites

Bifunctional ionic liquids with dual active sites represent the next generation of catalytic systems for 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer production, offering unprecedented catalytic efficiency through synergistic activation mechanisms [10]. The most advanced example of this catalyst class is the 4-dimethylaminopyridine thiocyanate ionic liquid ([C6DMAP][SCN]), which incorporates both nucleophilic anion sites and basic cation sites to achieve superior catalytic performance [10].

The dual active site concept is based on the simultaneous activation of both the nucleophile and electrophile components in the dimerization reaction [10]. The thiocyanate anion functions as the primary nucleophilic site, while the 4-dimethylaminopyridine cation provides additional basic activation through its dimethylamino functionality [10]. This bifunctional approach enables a dual-activation reaction mechanism that significantly enhances the overall catalytic efficiency compared to monofunctional systems [10].

Experimental results demonstrate that [C6DMAP][SCN] achieves exceptional catalytic performance with a turnover frequency of 325.04 h⁻¹, representing a 2.4-fold improvement over traditional metal salt catalysts and a 1.5-fold enhancement compared to imidazole-based ionic liquids [10]. The selectivity remains high at 95.2%, indicating that the enhanced activity does not compromise product quality [10]. The superior performance is attributed to the cooperative effect of the dual active sites, which facilitates more efficient substrate activation and product formation [10].

| Bifunctional Catalyst | TOF (h⁻¹) | Selectivity (%) | Temperature (°C) | Activity Enhancement |

|---|---|---|---|---|

| [C6DMAP][SCN] | 325.04 | 95.2 | 100 | 2.4x |

| [C6mmim][SCN] | 108.36 | 97.96 | 120 | 2.0x |

| Imidazole IL | 216.7 | 94.8 | 110 | 1.5x |

| Metal Salt Baseline | 135.4 | 91.2 | 140 | 1.0x |

The molecular design of bifunctional ionic liquids requires careful consideration of the electronic and steric properties of both the cation and anion components [17]. The 4-dimethylaminopyridine cation provides a Lewis basic site that can interact with electron-deficient substrates, while the thiocyanate anion maintains its nucleophilic character for primary substrate activation [10]. The spatial arrangement of these dual active sites is critical for achieving optimal catalytic performance, as evidenced by density functional theory calculations that reveal the preferred orientation for substrate binding [10].

The dual-activation mechanism involves the simultaneous coordination of hexafluoropropylene molecules to both the nucleophilic anion and basic cation sites [10]. This cooperative binding significantly lowers the activation energy for the dimerization reaction, resulting in enhanced reaction rates and improved turnover frequencies [10]. X-ray photoelectron spectroscopy analysis has confirmed the involvement of both active sites in the catalytic cycle, supporting the proposed mechanism and validating the design principles for bifunctional catalysts [10].

The preparation of dual active site ionic liquids involves the synthesis of functionalized cations containing basic nitrogen centers, followed by their combination with nucleophilic anions such as thiocyanate [17]. The triethylenediamine-grafted approach has been successfully employed to create cations with multiple coordination sites, enabling the formation of highly active bifunctional catalysts [17]. The resulting ionic liquids exhibit enhanced thermal stability and improved catalytic performance compared to conventional single-site systems [17].

Comparative Analysis of Traditional Metal Salts vs. Organocatalysts

The comparative analysis of traditional metal salts versus organocatalysts for 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer production reveals significant advantages of ionic liquid-based organocatalysts in terms of activity, selectivity, and environmental compatibility [9] [10]. Traditional metal salt catalysts, including cesium fluoride and potassium fluoride, have been the standard approach for hexafluoropropylene dimerization reactions, but suffer from limitations in catalytic efficiency and environmental sustainability [25] [26].

Cesium fluoride and potassium fluoride represent the most commonly employed traditional metal salt catalysts for perfluoroolefin dimerization reactions [25]. These catalysts operate through a nucleophilic mechanism, where the fluoride anion attacks the electron-deficient hexafluoropropylene substrate to initiate the dimerization process [25]. However, the strong Coulombic interactions between the metal cations and fluoride anions significantly reduce the nucleophilicity of the fluoride ions, resulting in lower catalytic activity compared to ionic liquid systems [26].

| Catalyst Type | Activity (TOF h⁻¹) | Selectivity (%) | Operating Temp (°C) | Environmental Impact |

|---|---|---|---|---|

| CsF | 45.2 | 89.3 | 150 | Moderate |

| KF | 42.8 | 87.1 | 160 | Moderate |

| [C6mmim][SCN] | 108.36 | 97.96 | 120 | Low |

| [C6DMAP][SCN] | 325.04 | 95.2 | 100 | Low |

The mechanistic differences between metal salt and organocatalyst systems are fundamental to understanding their relative performance characteristics [25]. Metal salt catalysts require higher temperatures to achieve adequate reaction rates due to the strong electrostatic interactions that reduce the availability of active nucleophilic sites [26]. In contrast, ionic liquid organocatalysts benefit from weaker interionic interactions that enhance the nucleophilicity of the anions and improve substrate activation [9] [10].

The addition of phase transfer catalysts or Lewis base additives to metal salt systems has been explored as a means to enhance their catalytic performance [25]. For example, the addition of hexafluorophosphate salts to potassium fluoride systems can improve reaction rates by providing additional Lewis base sites that help to coordinate the metal cations and increase fluoride ion availability [25] [26]. However, these modifications add complexity to the catalytic system and still do not achieve the performance levels observed with ionic liquid catalysts [25].

Ionic liquid organocatalysts demonstrate superior performance across multiple metrics, including higher turnover frequencies, improved selectivities, and lower operating temperatures [9] [10]. The [C6DMAP][SCN] system achieves a turnover frequency that is 7.6 times higher than cesium fluoride and operates at temperatures 50°C lower than traditional metal salt systems [10]. This enhanced performance translates to improved energy efficiency and reduced operational costs in industrial applications [10].

The environmental advantages of ionic liquid organocatalysts are particularly significant in the context of green chemistry principles [9]. Unlike metal salt catalysts that can introduce heavy metal contamination and require extensive purification procedures, ionic liquid systems are inherently more environmentally friendly and can be readily recycled [9] [10]. The absence of toxic metal components eliminates concerns about heavy metal contamination in products and waste streams [9].

The recyclability of organocatalysts represents another significant advantage over traditional metal salt systems [32]. Polymer-supported ionic liquid catalysts have demonstrated the ability to maintain catalytic activity through multiple reaction cycles without significant degradation [32]. For instance, polystyrene-supported imidazolium salts have been successfully recycled ten times without appreciable loss of fluorination activity [32].

Catalyst Recycling and Stability in Continuous Flow Systems

Catalyst recycling and stability in continuous flow systems represent critical considerations for the industrial implementation of advanced catalytic systems for 1-propene, 1,1,2,3,3,3-hexafluoro-, dimer production [27] [28]. The development of robust recycling protocols and stable continuous flow processes is essential for achieving economic viability and environmental sustainability in large-scale manufacturing applications [31] [33].

Continuous flow systems offer significant advantages over batch processes for catalytic fluorination reactions, including improved heat and mass transfer, enhanced safety, and reduced reactor volumes [27] [33]. In packed bed reactor configurations, the catalyst remains stationary while the reaction mixture flows through the catalytic bed, enabling simultaneous reaction and catalyst separation [27]. This approach eliminates the need for post-reaction catalyst recovery steps and significantly simplifies the overall process design [27].

| Process Parameter | Batch Operation | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Residence Time (min) | 120 | 8 | 15x |

| Conversion (%) | 85.2 | 92.8 | 1.09x |

| Productivity (g/h) | 2.3 | 18.7 | 8.1x |

| Catalyst Recycle Efficiency (%) | 78 | 95 | 1.22x |

| Operation Duration (h) | 4 | 48 | 12x |

The thermal stability of ionic liquid catalysts is a fundamental requirement for successful implementation in continuous flow systems [40] [43]. Imidazolium-based ionic liquids demonstrate variable thermal stability depending on their anionic components, with bis(trifluoromethylsulfonyl)imide and triflate anions providing the highest thermal stability limits [40]. The onset temperatures for thermal decomposition range from 180°C for acetate-based systems to 450°C for bis(trifluoromethylsulfonyl)imide systems [43].

| Ionic Liquid Type | Onset Temperature (°C) | Stability Ranking | Recycling Capability (cycles) |

|---|---|---|---|

| [NTf2]⁻ based | 450 | Excellent | 15 |

| [OTf]⁻ based | 420 | Very Good | 12 |

| [SCN]⁻ based | 280 | Moderate | 8 |

| [BF4]⁻ based | 350 | Good | 10 |

The design of continuous flow systems for ionic liquid-catalyzed reactions requires careful consideration of reactor configuration, flow rates, and temperature control [30] [33]. Microfluidic systems have proven particularly effective for fluorination reactions due to their enhanced heat transfer capabilities and reduced safety risks associated with handling fluorinated compounds [30]. The small reactor volumes enable precise temperature control and minimize the quantities of hazardous materials present in the system at any given time [30].

Catalyst regeneration protocols have been developed to extend the operational lifetime of ionic liquid catalysts in continuous flow systems [44]. The regeneration process typically involves treatment with oxidizing agents at elevated temperatures to remove accumulated organic deposits and restore catalytic activity [44]. For fluorination catalysts, the use of air and hydrogen fluoride mixtures at temperatures between 300-500°C has proven effective for catalyst regeneration [44].

The stability of polymer-supported ionic liquid catalysts in continuous flow systems has been extensively studied, with particular attention to leaching behavior and long-term activity retention [29] [32]. Polystyrene-supported iodobenzene catalysts have demonstrated stable performance for electrocatalytic fluorination over ten recycle cycles without significant activity loss [29]. The polymer support provides mechanical stability and facilitates catalyst recovery while maintaining the beneficial properties of the ionic liquid component [32].

Magnetic particle-based catalyst recovery systems represent an innovative approach to continuous catalyst recycling in flow processes [28]. The incorporation of magnetic nanoparticles into ionic liquid catalysts enables their continuous separation and recirculation using magnetic fields [28]. This approach has been successfully demonstrated for various catalytic reactions with excellent catalyst recovery efficiency and minimal product contamination [28].

The economic viability of continuous flow processes for ionic liquid-catalyzed dimerization reactions depends critically on catalyst lifetime and recycling efficiency [31]. Organic solvent nanofiltration membranes have emerged as a promising technology for continuous catalyst separation and recycling in homogeneous catalytic systems [31]. These membranes enable molecular-level separation based on size differences between catalysts and products, providing high separation efficiency while maintaining catalyst integrity [31].

The isomerization of Perfluoro(4-methylpent-2-ene) to Perfluoro(2-methylpent-2-ene) represents a fundamental rearrangement reaction in fluorinated alkene chemistry [3] [4]. Experimental kinetic studies have established that this transformation proceeds through a first-order mechanism with well-defined thermodynamic parameters [3] [4].

Kinetic Parameters and Rate Expression

The kinetic modeling of this isomerization reaction has been comprehensively studied using potassium fluoride and 18-crown-6 as the catalytic system [3] [4]. The experimental investigations were conducted over a temperature range of 303-343 K, yielding precise kinetic parameters [3] [4].

The rate expression for the isomerization reaction is given by:

r = 4.14 × 10¹¹ exp(-9217.7/T) C_D₋₁

where r represents the reaction rate (mol·L⁻¹·s⁻¹), T is the absolute temperature (K), and C_D₋₁ is the concentration of Perfluoro(4-methylpent-2-ene) [3] [4].

Thermodynamic Analysis

The thermodynamic analysis reveals that Perfluoro(2-methylpent-2-ene) is the thermodynamically favored isomer with a single-point energy of -3745686.47 kJ/mol [3] [4]. This substantial energy difference drives the isomerization equilibrium toward the formation of the more stable Perfluoro(2-methylpent-2-ene) isomer.

Table 1: Kinetic Parameters for Hexafluoropropene Dimer Isomerization

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Activation Energy (E_a) | 76.64 | kJ/mol | Chen (2023) |

| Pre-exponential Factor (A) | 4.14 × 10¹¹ | s⁻¹ | Chen (2023) |

| Rate Constant Expression | r = 4.14 × 10¹¹ exp(-9217.7/T) C_D₋₁ | mol·L⁻¹·s⁻¹ | Chen (2023) |

| Temperature Range | 303-343 | K | Chen (2023) |

| Reaction Order | First order | - | Chen (2023) |

| Single-point Energy (D-2) | -3745686.47 | kJ/mol | Chen (2023) |

Mechanistic Considerations

The isomerization mechanism involves the activation of the fluorinated alkene system through the potassium fluoride-18-crown-6 complex [3] [4]. The crown ether facilitates the solubilization of the potassium fluoride in the organic reaction medium, enhancing the nucleophilicity of the fluoride ion [5] [6]. This activation enables the rearrangement of the perfluorinated carbon skeleton from the kinetically favored Perfluoro(4-methylpent-2-ene) to the thermodynamically stable Perfluoro(2-methylpent-2-ene) isomer.

The conversion process demonstrates excellent agreement between experimental observations and theoretical predictions, with simulation results showing good correlation with the measured kinetic parameters [3] [4]. The first-order kinetics indicate that the rate-determining step involves the unimolecular rearrangement of the perfluorinated alkene structure.

Activation Energy Barriers in Fluorinated Isomer Systems

The activation energy barriers in fluorinated isomer systems represent critical parameters that govern the feasibility and selectivity of isomerization reactions [7] [8]. Understanding these energy barriers is essential for predicting reaction pathways and optimizing reaction conditions for selective isomer formation.

Fluorine Migration Barriers

1,2-Fluorine atom migration in perfluorinated radicals has been extensively studied using density functional theory calculations [8]. The activation barriers for these rearrangements fall within the range of 19-29 kcal/mol (79.5-121.3 kJ/mol) [8]. These barriers are significantly influenced by the degree of fluorination and the stability of the resulting radical centers.

Research has demonstrated that fluorine atom migration becomes thermodynamically favorable when the fluorine atom migrates from a less branched carbon center to a more branched carbon center [8]. The activation barriers can be reduced by as much as 10 kcal/mol when common oxidative degradation products such as hydrogen fluoride assist the rearrangements or when the resulting radical center is stabilized by vicinal π-bonds [8].

Comparative Analysis of Activation Barriers

Table 2: Activation Energy Barriers in Fluorinated Isomer Systems

| Isomerization Type | Activation Energy (kJ/mol) | Temperature Range (K) | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Perfluoro(4-methylpent-2-ene) → Perfluoro(2-methylpent-2-ene) | 76.64 | 303-343 | KF + 18-crown-6 | Chen (2023) |

| 1,2-Fluorine atom migration in perfluoroalkyl radicals | 81-124 | High temperature | Thermal/photochemical | Van Hoomissen & Vyas (2017) |

| Crown ether conformational isomerization | 4.8-9.0 | 100-210 | Gas phase | Ito et al. (2022) |

| Fluoroepoxide rearrangement | Room temperature | 298 | Brønsted acid | Luo et al. (2015) |

Structural Factors Affecting Activation Barriers

The activation energy barriers in fluorinated systems are significantly influenced by several structural factors:

Electronic Effects: The high electronegativity of fluorine atoms creates strong inductive effects that stabilize or destabilize transition states depending on the charge distribution [7] [8]. These effects can substantially alter the activation barriers compared to non-fluorinated analogs.

Steric Hindrance: The relatively large size of fluorine atoms can create steric repulsion that affects the transition state geometry, leading to higher activation barriers in some cases [7] [8].

Hyperconjugation: Fluorine substitution can enhance or diminish hyperconjugative stabilization effects, directly impacting the activation energy requirements [7] [8].

Temperature Dependence

The temperature dependence of activation barriers in fluorinated isomer systems follows the Arrhenius equation, with the pre-exponential factor and activation energy determining the overall reaction rate [3] [4]. For the hexafluoropropene dimer system, the activation energy of 76.64 kJ/mol represents a moderate barrier that allows for practical reaction rates at elevated temperatures (303-343 K) [3] [4].

Solvent and Catalyst Effects

The choice of solvent and catalyst system significantly affects the observed activation barriers [9] [10]. Crown ether complexes, particularly 18-crown-6, can lower effective activation barriers by stabilizing ionic intermediates and providing a more favorable reaction environment [9] [10]. The potassium fluoride-18-crown-6 system demonstrates enhanced reactivity compared to uncomplexed fluoride ions, effectively reducing the practical activation barrier for isomerization reactions [9] [10].

Role of Crown Ether Complexes in Selective Isomer Formation

Crown ether complexes play a crucial role in facilitating selective isomer formation in fluorinated alkene systems [11] [12] [6]. These macrocyclic polyethers provide unique coordination environments that enhance the reactivity of metal fluorides and enable control over reaction selectivity through specific host-guest interactions.

Crown Ether Coordination Chemistry

18-Crown-6 exhibits exceptional selectivity for potassium cations, with binding constants on the order of 10⁶ M⁻¹ in polar solvents [13] [6]. This high affinity results from the optimal size match between the crown ether cavity and the potassium ion, leading to stable complex formation [13] [6]. The coordination geometry involves all six oxygen atoms of the crown ether acting as donor atoms, creating a highly organized solvation shell around the potassium cation [13] [6].

Mechanism of Catalytic Action

The catalytic action of crown ether complexes in fluorinated isomerization reactions involves several key steps:

Complex Formation: The crown ether coordinates with the metal cation (typically K⁺), creating a soluble complex that can function in organic solvents [6] [14].

Fluoride Activation: The complexation of the cation enhances the nucleophilicity of the fluoride anion by reducing ion pairing, making it more reactive toward the fluorinated substrate [5] [14].

Selective Binding: The crown ether can provide additional stabilization through secondary interactions with the fluorinated substrate, leading to enhanced selectivity [11] [9].

Selectivity Enhancement Mechanisms

Table 3: Crown Ether Complex Effects on Isomer Selectivity

| Crown Ether Type | Metal Cation | Binding Constant (M⁻¹) | Selectivity Effect | Application | Reference |

|---|---|---|---|---|---|

| 18-crown-6 | K⁺ | 10⁶ | Enhanced D-2 formation | Fluoride activation | Multiple studies |

| Dibenzo-18-crown-6 | K⁺ | Enhanced | Improved solubility | Isomerization catalyst | Wang et al. (2025) |

| 15-crown-5 | Na⁺ | 10⁴-10⁵ | Sodium selectivity | Phase transfer | OSTI (1995) |

| 24-crown-8 | Various | Variable | Conformational control | Conformational studies | Ito et al. (2022) |

| Crown ether + bulky diol | K⁺ | 18-fold increase | Reduced elimination | Nucleophilic fluorination | Silva et al. (2020) |

Thermodynamic vs. Kinetic Control

Crown ether complexes can influence both thermodynamic and kinetic control in isomerization reactions [3] [4]. Under thermodynamic control, the crown ether-fluoride complex facilitates the formation of the more stable Perfluoro(2-methylpent-2-ene) isomer through equilibrium processes [3] [4]. The activation energy of 76.64 kJ/mol for this transformation is sufficiently moderate to allow for practical reaction rates while maintaining selectivity for the thermodynamic product [3] [4].

Conformational Effects

Recent studies have demonstrated that crown ether complexes can undergo significant conformational changes during the catalytic process [15] [16]. Dibenzo-24-crown-8 complexes with various guest ions show isomerization between different conformers with activation energies ranging from 4.8-9.0 kJ/mol [15]. These conformational changes can directly influence the selectivity of the catalytic process by altering the binding affinity for different substrates or intermediates.

Synergistic Effects with Co-catalysts

The combination of crown ethers with co-catalysts can provide enhanced selectivity and reactivity [10]. Bulky diols in combination with 18-crown-6 have been shown to produce an 18-fold increase in reaction rate compared to crown ether catalysis alone [10]. This synergistic effect results from the formation of hydrogen bonds between the diol and the transition state, providing additional stabilization and selectivity [10].

Mechanistic Implications

The role of crown ether complexes in selective isomer formation extends beyond simple phase transfer catalysis. These systems create unique microenvironments that can:

Stabilize Transition States: The crown ether can provide specific stabilization to transition states through electrostatic interactions and hydrogen bonding [9] [10].

Control Reaction Pathways: Different crown ether structures can favor different reaction pathways, leading to selective formation of specific isomers [11] [16].

Enhance Reaction Rates: The solubilization of ionic reagents in organic media dramatically increases their effective concentration and reactivity [5] [14].

General Manufacturing Information

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.